(R)-(+)-5'-Benzyloxy Carvedilol

Overview

Description

“®-(+)-5’-Benzyloxy Carvedilol” is an optically active metabolite of carvedilol . Carvedilol is a non-selective β-adrenergic blocker with α1-blocking activity . It’s used to treat heart failure, hypertension, and left ventricular dysfunction following myocardial infarction .

Synthesis Analysis

The preparation of carvedilol, an adrenergic antagonist drug, has been reported by a novel design of synthesis which improved the yield . An optimized synthesis was proposed using different solvents and bases . The solubility of carvedilol was significantly enhanced by preparing cocrystals using hydrochlorothiazide (HCT), a diuretic drug, as coformer .Molecular Structure Analysis

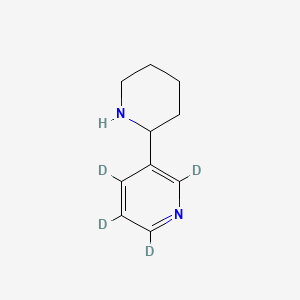

The molecular formula of “®-(+)-5’-Benzyloxy Carvedilol” is C31H32N2O5 . The molecular weight is 512.59600 .Scientific Research Applications

Chromatographic Separation and Analysis

- Application : (R)-(+)-5'-Benzyloxy Carvedilol, along with its racemate Carvedilol, is used in chromatographic separation and analysis. A study by (Qiao et al., 2017) demonstrates the use of a brush-type chiral stationary phase for the high-performance liquid chromatography (HPLC) separation of various compounds, including Carvedilol. This method involves multiple interactions such as hydrophobic, π-π, and hydrogen-bonding interactions, which are crucial for analyzing complex samples.

Pharmacokinetics and Drug Metabolism

- Application : Understanding the stereoselective disposition of Carvedilol is essential in pharmacokinetics. A study by (Zhou & Wood, 1995) highlights that the clearance of R-carvedilol is significantly different from its S-enantiomer. This difference in metabolism can influence the drug's effectiveness and safety profile.

- Application : Research by (Oldham & Clarke, 1997) indicates that enzymes like CYP2D6, CYP2C9, and CYP3A4 are involved in the oxidative metabolism of Carvedilol. This information is crucial for predicting drug interactions and personalizing medication based on genetic profiling.

Antioxidative and Anti-inflammatory Properties

- Application : Studies have explored the antioxidative and anti-inflammatory properties of Carvedilol. (Oettl et al., 2001) demonstrate its ability to act as both a metal chelator and a radical scavenger, which might contribute to its therapeutic effects in cardiovascular diseases.

- Application : Carvedilol's impact on cellular oxidative stress has been examined. (Dandona et al., 2000) showed that Carvedilol inhibits reactive oxygen species generation by leukocytes, which can be a significant factor in the pathogenesis of various diseases.

Cellular and Molecular Mechanisms

- Application : The drug's effect on cellular responses has been studied using metabolomic profiling. (Wang et al., 2010) identified changes in metabolites in cells treated with Carvedilol enantiomers, providing insights into its molecular mechanisms of action.

Potential in Cancer Prevention

- Application : Carvedilol's potential in cancer prevention has been investigated. (Ma et al., 2018) found that it can suppress malignant proliferation of mammary epithelial cells through inhibition of the ROS-mediated PI3K/AKT signaling pathway, suggesting a role in preventing certain types of cancer.

Cardioprotective Effects

- Application : Carvedilol has been studied for its cardioprotective effects. (Yeh et al., 2013) show that Carvedilol reduces cardiomyocytic apoptosis in the peri-infarct zone during cardiac arrest, highlighting its potential in heart failure management.

Safety And Hazards

Future Directions

Recent studies have shown that R-carvedilol could be a potential new therapy for Alzheimer’s disease . It has been proposed that Alzheimer’s disease progression is driven by increased neuronal excitability, and R-carvedilol has been shown to prevent and reverse neuronal hyperactivity, memory impairment, and neuron loss in Alzheimer’s disease mouse models .

properties

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHXJWOZEWRBDU-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652462 | |

| Record name | (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-5'-Benzyloxy Carvedilol | |

CAS RN |

1217637-76-7 | |

| Record name | (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

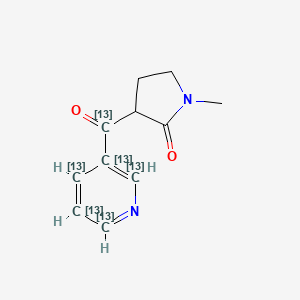

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)

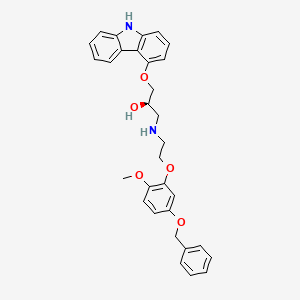

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

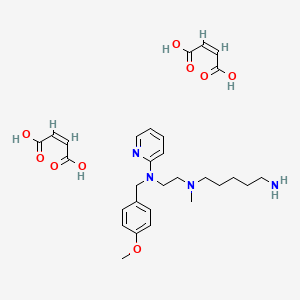

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

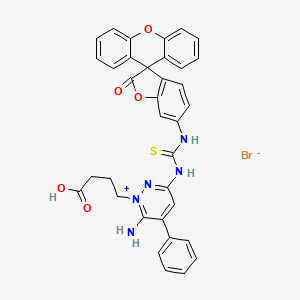

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)